molecular formula C19H17NO2S2 B4774149 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4774149
M. Wt: 355.5 g/mol
InChI Key: VPQSXLQWWYJNTJ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is commonly referred to as PBT and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action for PBT is not fully understood. However, it has been suggested that PBT works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, PBT has been shown to have antioxidant properties which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PBT has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, PBT has been shown to have anti-inflammatory effects. Additionally, PBT has been found to have a positive effect on glucose metabolism and may have potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PBT in lab experiments is its well-established synthesis method. Additionally, PBT has been extensively studied and its properties and effects are well understood. However, one limitation of using PBT in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research involving PBT. One area of interest is in the development of new cancer treatments. PBT has shown promise as a potential chemotherapy agent and further research in this area may lead to the development of new and more effective cancer treatments. Additionally, PBT has been studied for its potential use in the treatment of neurodegenerative diseases and further research in this area may lead to the development of new therapies for these conditions. Finally, PBT has been found to have anti-inflammatory and glucose-regulating effects, and further research in these areas may lead to the development of new treatments for conditions such as diabetes and inflammatory diseases.
Conclusion:
In conclusion, 5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects and has potential use in the treatment of cancer, neurodegenerative diseases, and other conditions. While there are some limitations to using PBT in lab experiments, its well-established synthesis method and extensive research make it a promising area for future study.

Scientific Research Applications

PBT has been found to have a range of scientific research applications. One of the most notable applications is in the field of cancer research. PBT has been shown to have anti-cancer properties and has been studied for its potential use in chemotherapy. Additionally, PBT has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5Z)-5-[(3-phenoxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-2-11-20-18(21)17(24-19(20)23)13-14-7-6-10-16(12-14)22-15-8-4-3-5-9-15/h3-10,12-13H,2,11H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQSXLQWWYJNTJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(3-phenoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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